11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride
Description
This compound is a structurally complex molecule featuring a 4H-chromen-4-one (coumarin) core linked via an ethoxyethyl bridge to a 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one moiety, with a 4-methoxyphenyl substituent and a hydrochloride counterion.
Synthesis likely involves multi-step reactions, such as condensation of hydrazine derivatives with aromatic aldehydes (analogous to methods in ) . Structural validation would employ techniques like X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods (IR, NMR) .
Properties
IUPAC Name |
11-[2-[[3-(4-methoxyphenyl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O5.ClH/c1-19-27(11-10-24-29(34)25(18-37-30(19)24)21-6-8-23(35-2)9-7-21)36-13-12-31-15-20-14-22(17-31)26-4-3-5-28(33)32(26)16-20;/h3-9,18-20,22,24,27,30H,10-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKGNOTWJYUPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a chromenone core, a methoxyphenyl group, and a diazatricyclo framework. Its IUPAC name highlights its structural complexity, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4·HCl |
| Molecular Weight | 396.89 g/mol |
| CAS Number | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting lysosomal phospholipase A2 (PLA2), which is crucial in lipid metabolism and inflammation processes .
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the chromenone moiety suggests potential antioxidant properties, which can help mitigate oxidative stress in cells.
Anticancer Effects
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For example, research identified a novel anticancer compound through screening drug libraries on multicellular spheroids . The mechanism involved targeting specific pathways that promote cancer cell apoptosis while inhibiting proliferation.
Anti-inflammatory Properties
The inhibition of PLA2 has been linked to reduced inflammatory responses in various models. By modulating lipid signaling pathways, the compound can potentially alleviate conditions associated with chronic inflammation.
Neuroprotective Effects
Compounds derived from chromenone structures have been associated with neuroprotective activities. They may protect neuronal cells from oxidative damage and apoptosis, suggesting therapeutic potential in neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study published in ResearchGate examined the effects of similar chromenone derivatives on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest mechanisms .
- Inflammation Model : In animal models of inflammation, compounds structurally related to this compound demonstrated reduced levels of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives with Hydrazide/Arylidene Substituents
describes coumarin-based compounds with hydrazide and arylidene groups. Key comparisons include:
Key Differences :
- The ethoxyethyl bridge may improve solubility compared to direct arylidene linkages in Compounds 4a–b .
Tetracyclic Heteroatom-Containing Analogues
describes tetracyclic compounds with sulfur and nitrogen heteroatoms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
